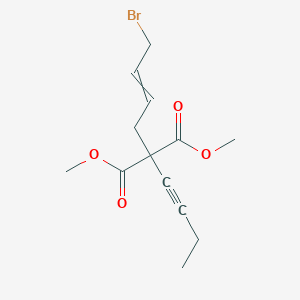![molecular formula C24H24N2O6 B14210474 2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 827629-33-4](/img/structure/B14210474.png)
2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(oxy) core and N-(4-methoxyphenyl)acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,3-phenylenebis(oxy) with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties may reveal its efficacy in treating certain medical conditions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound has a similar structure but differs in the position of the phenylenebis(oxy) linkage.
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]: Another related compound with a different phenylenebis(oxy) linkage position.
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties
特性
CAS番号 |
827629-33-4 |
|---|---|
分子式 |
C24H24N2O6 |
分子量 |
436.5 g/mol |
IUPAC名 |
2-[3-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-10-6-17(7-11-19)25-23(27)15-31-21-4-3-5-22(14-21)32-16-24(28)26-18-8-12-20(30-2)13-9-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
LJNUNJHPAHECCK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


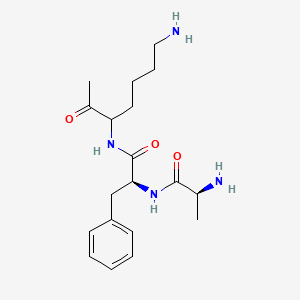
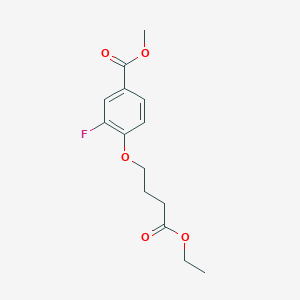
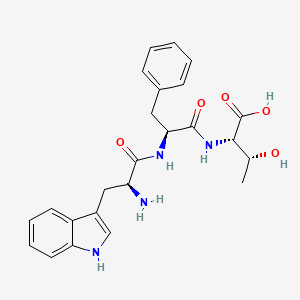
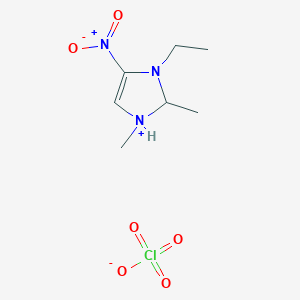
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
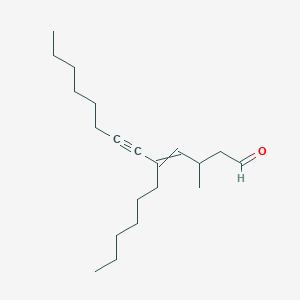
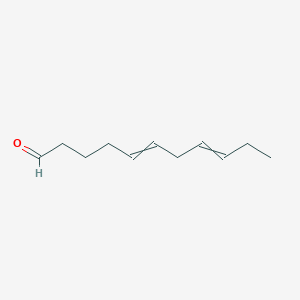

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

